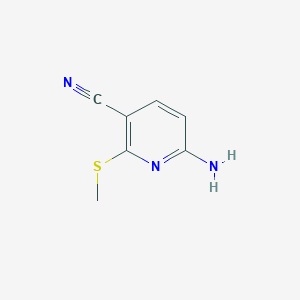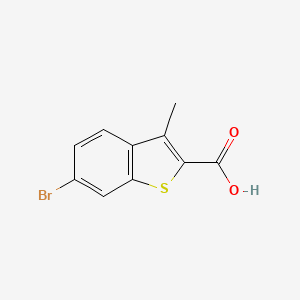![molecular formula C13H13NO2 B6616582 methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate CAS No. 22106-48-5](/img/structure/B6616582.png)
methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate” is a compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The synthesis of pyrrole-containing compounds has been a subject of interest in medicinal chemistry . Various tactical approaches have been used to synthesize pyrrole and pyrrole-containing analogs . For instance, the Petasis reaction, which occurs between aldehyde, amine, and boronic acid, has been used to synthesize alkylaminophenol compounds .Chemical Reactions Analysis
The chemical reactions involving pyrrole-containing compounds are diverse and depend on the specific compound and reaction conditions . Pyrrole-containing analogs are considered as a potential source of biologically active compounds .Aplicaciones Científicas De Investigación
Drug Development
Compounds containing a pyrrole moiety, like “methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate”, have been studied for their potential in drug development . Pyrrole and its derivatives have shown a broad range of chemical and biological properties, making them valuable in the development of new drugs .
Anticancer Agents
Pyrrole-based compounds have been investigated for their potential as anticancer agents . They have been found to exhibit cytotoxic activities through various mechanisms, such as acting as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, and cyclin-dependent kinase inhibitors .
Antibacterial Activity
Some derivatives of pyrrole have demonstrated antibacterial activity . For instance, novel 3-(1H-pyrrol-1-yl)-2-oxazolidinone analogues have shown in vitro antibacterial activity .
Antidiabetic Agents
Pyrrole derivatives have also been studied for their potential as antidiabetic agents . This is an area of ongoing research, and the exact mechanisms and efficacy of these compounds in treating diabetes are still being explored.
Anti-inflammatory Agents
Compounds containing a pyrrole moiety have shown potential as anti-inflammatory agents . This could make them useful in the treatment of conditions characterized by inflammation.
Antifungal Agents
Pyrrole-based compounds have also been investigated for their antifungal properties . This could potentially lead to the development of new treatments for fungal infections.
Direcciones Futuras
Pyrrole-containing compounds have shown potential in various therapeutic applications . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .
Propiedades
IUPAC Name |
methyl 2-(4-pyrrol-1-ylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)10-11-4-6-12(7-5-11)14-8-2-3-9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRRXCOKSULRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl [4-(1H-pyrrol-1-yl)phenyl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6,6-trioxo-1H,2H,5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B6616507.png)

![ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate](/img/structure/B6616517.png)


![2-[4-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid](/img/structure/B6616552.png)





![methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate](/img/structure/B6616590.png)
